REACTION_CXSMILES
|
FC(F)(F)S(O)(=O)=O.[C:9]([C:17]1[CH:43]=[CH:42][C:20]([O:21][CH2:22][CH:23]([OH:41])[CH2:24][O:25][C:26]2[CH:31]=[CH:30][C:29]([C:32](=[O:39])[C:33]3[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=3)=[C:28]([OH:40])[CH:27]=2)=[CH:19][C:18]=1[OH:44])(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:45](O)(=[O:48])[CH:46]=[CH2:47]>C1(C)C=CC=CC=1.C1(C=CC(O)=CC=1)O.COC1C=CC(O)=CC=1>[C:45]([O:41][CH:23]([CH2:22][O:21][C:20]1[CH:42]=[CH:43][C:17]([C:9](=[O:16])[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[C:18]([OH:44])[CH:19]=1)[CH2:24][O:25][C:26]1[CH:31]=[CH:30][C:29]([C:32](=[O:39])[C:33]2[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=2)=[C:28]([OH:40])[CH:27]=1)(=[O:48])[CH:46]=[CH2:47]
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Name
|
|
Quantity
|
3 g
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Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
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Name
|
|
Quantity
|
48.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=C(C=C(OCC(COC2=CC(=C(C=C2)C(C2=CC=CC=C2)=O)O)O)C=C1)O
|
Name
|
|
Quantity
|
43.6 g
|
Type
|
reactant
|
Smiles
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C(C=C)(=O)O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
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C1(O)=CC=C(O)C=C1
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Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
COC1=CC=C(O)C=C1
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
the solution was heated for 3 hours at a temperature of 105° to 110° C
|
Duration
|
3 h
|
Type
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WASH
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Details
|
the reaction mixture was washed with 1.5 liters of water
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Type
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DISTILLATION
|
Details
|
The toluene was then distilled off from the reaction mixture under a pressure of 20 mbar
|
Type
|
DISSOLUTION
|
Details
|
The oily residue remaining was dissolved in hot ethanol
|
Type
|
TEMPERATURE
|
Details
|
Cooling this solution to room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OC(COC1=CC(=C(C=C1)C(C1=CC=CC=C1)=O)O)COC1=CC(=C(C=C1)C(C1=CC=CC=C1)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |